(4-Bromo-2-methylphenyl)hydrazine
Overview
Description
(4-Bromo-2-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for Measuring Hydrazine in Biological and Water Samples :
- A ratiometric fluorescent probe for detecting hydrazine (N2H4), using dicyanoisophorone as the fluorescent group and 4-bromobutyryl moiety as the recognition site, was developed. This probe exhibits low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
Synthesis and Characterization of Novel Bromo Hydrazine Derivatives :
- A novel bromo hydrazine derivative was synthesized and analyzed using various techniques. Its potential biological activity was indicated by lipophilicity index and molecular docking studies against different bacteria and cancer cell lines (Lalvani et al., 2021).
Synthesis of Thiophene-2-Aldazine Schiff Base Derivatives :
- Synthesis of various thiophene-2-aldazine Schiff base derivatives, including those with bromo groups, was explored for their optical limiting properties and third-order nonlinear behavior (Ghazzali et al., 2007).
Anticancer Activity of Hydrazine Derivatives :
- A hydrazine derivative, 4-hydrazinylphenyl benzenesulfonate, demonstrated significant anti-cancer activity against breast cancer cell lines, highlighting the potential of such compounds in cancer research (Prasetiawati et al., 2022).
Antimicrobial Activities of Schiff Bases Containing Bromo Groups :
- Schiff bases containing bromophenyl thiazol-2-yl hydrazines exhibited good antimicrobial activities, showing potential as therapeutic agents (Bharti et al., 2010).
Electrochemical and Corrosion Inhibition Studies :
- Synthesized hydrazine compounds with bromophenyl groups showed promising results as corrosion inhibitors for steel in hydrochloric acid, demonstrating their utility in industrial applications (Yadav et al., 2015).
Mechanism of Action
Target of Action
Hydrazines, in general, are known to react with aldehydes and ketones .
Mode of Action
(4-Bromo-2-methylphenyl)hydrazine, like other hydrazines, can react with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile and reacts with the partially positive carbon in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones from the reaction of hydrazines with aldehydes and ketones is a known biochemical process .
Result of Action
The formation of hydrazones could potentially alter the function of the target molecules, leading to changes in cellular processes .
Action Environment
The compound is stored at temperatures between 0-5°c , suggesting that it may be sensitive to temperature.
Safety and Hazards
Future Directions
The future directions of “(4-Bromo-2-methylphenyl)hydrazine” research are promising. It has been suggested that extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs . More details about the future directions can be found in the relevant papers.
Biochemical Analysis
Biochemical Properties
(4-Bromo-2-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays and research applications . The compound is known to interact with enzymes such as hydrazine oxidase, which catalyzes the oxidation of hydrazine derivatives. Additionally, this compound can interact with proteins and other biomolecules through nucleophilic addition reactions, forming covalent bonds with carbonyl groups .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can affect cell signaling pathways by modifying the activity of signaling proteins, thereby impacting gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of hydrazone derivatives with carbonyl-containing biomolecules, which can inhibit or activate enzyme activity . The compound can also bind to specific proteins, altering their conformation and function. This binding can lead to changes in gene expression by affecting transcription factors and other regulatory proteins . Additionally, this compound can act as an inhibitor of certain enzymes, blocking their catalytic activity and thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider in experimental designs and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as hydrazine oxidase, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The interactions of this compound with metabolic enzymes can also affect the balance of metabolic reactions and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects.
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTBVNWEWUHQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395521 | |
Record name | (4-bromo-2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56056-25-8 | |
Record name | (4-bromo-2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-2-methylphenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.